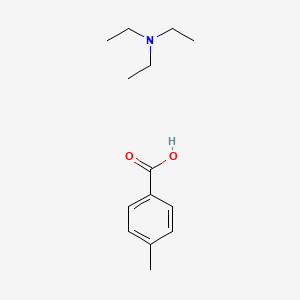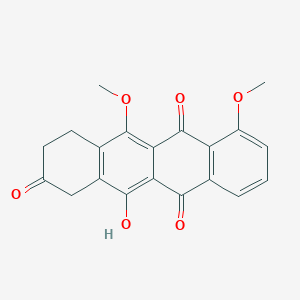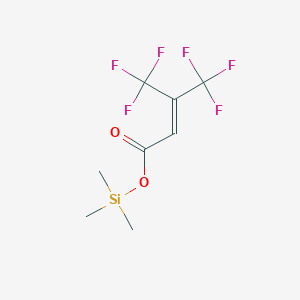![molecular formula C9H12FN5O3 B14377976 2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol CAS No. 89419-17-0](/img/structure/B14377976.png)
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol is a synthetic nucleoside analog. It is known for its antiviral properties and is used in various therapeutic applications. The compound is structurally related to purine nucleosides and has been studied for its potential in treating viral infections and certain types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol typically involves the reaction of a purine derivative with a fluorinated sugar moiety. The process includes several steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving amination and fluorination.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and halides are employed under various conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated for its potential in treating viral infections such as hepatitis and certain cancers.
Industry: Utilized in the production of antiviral drugs and research chemicals.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA. This incorporation disrupts the replication process, leading to the inhibition of viral growth. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fludarabine: Another nucleoside analog with similar antiviral properties.
Acyclovir: Used to treat herpes infections, structurally related but with different functional groups.
Ganciclovir: Used to treat cytomegalovirus infections, similar mechanism of action.
Uniqueness
2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol is unique due to its specific fluorination, which enhances its stability and efficacy compared to other nucleoside analogs. This fluorination also contributes to its distinct pharmacokinetic properties, making it a valuable compound in antiviral therapy.
Propiedades
Número CAS |
89419-17-0 |
|---|---|
Fórmula molecular |
C9H12FN5O3 |
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
2-[(6-amino-2-fluoropurin-9-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C9H12FN5O3/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-18-5(1-16)2-17/h3,5,16-17H,1-2,4H2,(H2,11,13,14) |
Clave InChI |
DQDYXLHDZDEMNR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1COC(CO)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)


![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)

![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)


![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)

![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
